molecular formula C4H8N2O B1590034 (3S,4S)-3-Amino-4-methylazetidin-2-one CAS No. 87791-62-6

(3S,4S)-3-Amino-4-methylazetidin-2-one

Cat. No. B1590034
CAS RN: 87791-62-6
M. Wt: 100.12 g/mol
InChI Key: HEKIBZBEXRTFRP-HRFVKAFMSA-N
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Description

“(3S,4S)-3-Amino-4-methylazetidin-2-one” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is a mention of asymmetric synthesis of a similar compound, “(3S,4S)-tetflupyrolimet”, featuring low loading (0.5 mol%) organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions2. However, the exact synthesis process for “(3S,4S)-3-Amino-4-methylazetidin-2-one” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “(3S,4S)-3-Amino-4-methylazetidin-2-one” is not directly available. However, a related compound, “(3S,4S)-3-bromo-4-methylhexane”, has been described with a total of 22 bonds, including 7 non-H bonds and 3 rotatable bonds3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(3S,4S)-3-Amino-4-methylazetidin-2-one”. However, a related compound, “(3S,4S)-tetflupyrolimet”, was synthesized via organocatalytic addition reactions of dithiomalonates to nitrostyrenes2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4S)-3-Amino-4-methylazetidin-2-one” are not directly available in the resources.


Safety And Hazards

The safety and hazards associated with “(3S,4S)-3-Amino-4-methylazetidin-2-one” are not explicitly mentioned in the available resources.


Future Directions

There is no specific information available on the future directions of research or applications involving “(3S,4S)-3-Amino-4-methylazetidin-2-one”.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(3S,4S)-3-Amino-4-methylazetidin-2-one”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

(3S,4S)-3-amino-4-methylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKIBZBEXRTFRP-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522798
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-Amino-4-methylazetidin-2-one

CAS RN

87791-62-6
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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